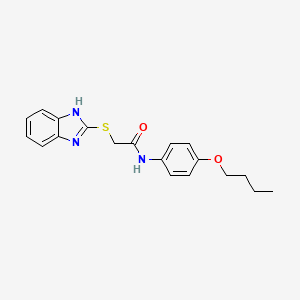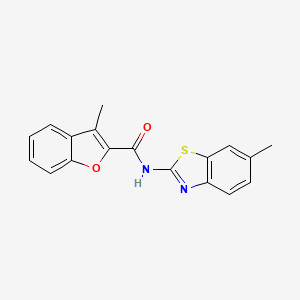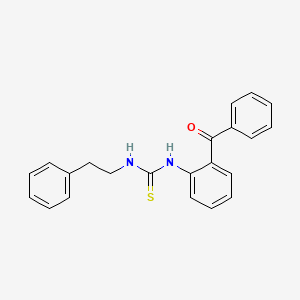![molecular formula C17H14Cl2FN3S B4614296 3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4614296.png)
3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
概要
説明
3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl group, a fluorophenyl group, and a triazole ring, all connected through a sulfide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the intermediate with a suitable thiol or sulfide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The sulfide group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring and other aromatic groups can be reduced under specific conditions.
Substitution: The dichlorobenzyl and fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions and enzyme active sites, inhibiting their activity. The dichlorobenzyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The sulfide linkage may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl] sulfide
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl] sulfide
- 3,4-Dichlorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide
Uniqueness
The presence of the fluorophenyl group in 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide distinguishes it from other similar compounds. Fluorine atoms are known to enhance the biological activity and metabolic stability of organic compounds. This makes the compound potentially more effective and longer-lasting in its applications compared to its analogs with different substituents.
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-4-6-13(20)7-5-12)21-22-17(23)24-10-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWJDCMRURYRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)


![(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-2-propenamide](/img/structure/B4614249.png)
![2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![1-METHYL-3-[(3-METHYLPIPERIDINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4614270.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)
![2-METHOXY-N-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}BENZAMIDE](/img/structure/B4614301.png)
![N-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
